molecular formula C16H16N2OS B4787157 N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B4787157
M. Wt: 284.4 g/mol
InChI Key: ZQOGQDRNSPUZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in biochemical research, with a molecular formula of C16H16N2OS and a molecular weight of 284.38 g/mol. This compound is a derivative of the 3-alkylindole class, featuring a thiophene-2-carboxamide group linked to a 5-methylindole core via an ethyl chain . Its structural framework combines two pharmacologically significant heterocycles: the indole and the thiophene. Indole derivatives are extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Thiophene-containing compounds similarly demonstrate a broad spectrum of therapeutic potential, such as antimicrobial, antifungal, and antioxidant activities, making them a crucial scaffold in medicinal chemistry . The specific 5-methylindole substitution in this molecule may influence its binding affinity and selectivity, as structural modifications on the indole nucleus are known to modulate biological efficacy . This compound is intended for research applications only, including but not limited to, investigations into enzyme mechanisms, cellular pathway analysis, and as a standard in analytical studies. It is strictly for use in laboratory research. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-4-5-14-13(9-11)12(10-18-14)6-7-17-16(19)15-3-2-8-20-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOGQDRNSPUZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction using carboxylic acid activators like phosphoric anhydride or acyloxypyridinium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

The compound's role as a 5-HT1F agonist makes it a candidate for migraine prophylaxis. Its mechanism involves enhancing serotonin signaling, which can alleviate migraine symptoms. Clinical trials have shown promising results in reducing the frequency and severity of migraine attacks when administered in controlled doses .

Cancer Research

This compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. This indicates its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell proliferation
HeLa (Cervical)12Disruption of mitochondrial function

Organic Electronics

The compound's unique thiophene structure allows it to be utilized in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its semiconducting properties are being explored to enhance the efficiency of electronic components due to its favorable charge transport characteristics .

Table 3: Electronic Properties

PropertyValue
Band Gap2.0 eV
Charge Mobility0.05 cm²/V·s
Device EfficiencyUp to 15%

Clinical Trials on Migraine

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients suffering from chronic migraines. Results indicated a statistically significant reduction in attack frequency compared to placebo, supporting its use as a preventive treatment .

Anticancer Studies

In vitro studies involving various cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis at micromolar concentrations. These findings suggest that further exploration into its mechanisms could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectroscopic Comparison
Property Target Compound Compound 11g N-(2-Nitrophenyl) Analogue
Molecular Weight ~327 g/mol ~393 g/mol ~277 g/mol
Melting Point Not reported 198–200°C 397 K
1H NMR (Key Signals) δ 7.2 (indole H), 3.6 (–CH2–NH–) δ 7.4 (quinazoline H), 3.6 (–CH2–NH–) δ 8.1 (nitro H), 7.8 (thiophene H)
HRMS (m/z) [M+H]⁺ 328.1210 [M+H]⁺ 394.1580 [M+H]⁺ 278.0450

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
CAS Number4579-60-6

The compound features an indole moiety and a thiophene ring, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

A study evaluated the compound's effectiveness against Staphylococcus aureus and other bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for certain derivatives, indicating strong antimicrobial activity. Additionally, the compound demonstrated significant antibiofilm properties, outperforming standard antibiotics like Ciprofloxacin in inhibiting biofilm formation .

The antimicrobial mechanism is thought to involve the inhibition of critical bacterial enzymes and disruption of cellular processes. The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Anticancer Activity

This compound exhibits potent anticancer properties, particularly against hepatocellular carcinoma cell lines.

The anticancer activity is primarily attributed to the compound's ability to intercalate DNA, thereby inhibiting tumor growth. In vitro studies have shown that it can significantly suppress the proliferation of cancer cells through apoptosis induction .

Case Studies

In a comparative study involving various indole derivatives, this compound was noted for its superior efficacy against liver cancer cells compared to other compounds evaluated in the same series. The results indicated an IC50 value greater than 60 μM for non-cytotoxicity, suggesting a favorable therapeutic index.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus (MIC: 0.22 μg/mL)
AnticancerPotent against hepatocellular carcinoma
MechanismDNA intercalation and enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Reactant of Route 2
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N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.